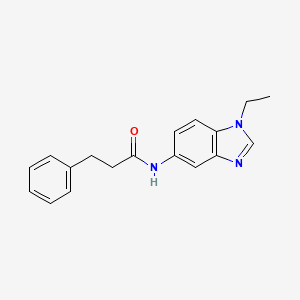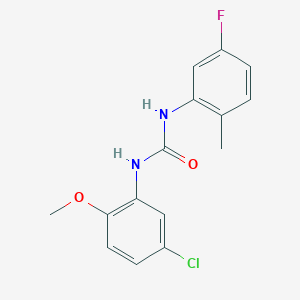![molecular formula C17H16N2OS B5799981 (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of thienopyridines, which have been shown to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to possess a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, this compound has been shown to have antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in vitro, which makes it a promising candidate for further studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Several studies have shown that this compound has neuroprotective effects and may be able to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells and may be able to sensitize them to chemotherapy. Finally, there is also potential for this compound to be used as an antimicrobial agent, as it has been shown to have activity against several types of bacteria and fungi.
In conclusion, (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a promising compound that has been studied extensively for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic use.
Synthesis Methods
The synthesis of (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been reported in the literature. The most commonly used method involves the reaction of 6-bromo-2-propylthieno[2,3-b]pyridine with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain (3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone.
Scientific Research Applications
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been investigated for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12-9-10-13-14(18)16(21-17(13)19-12)15(20)11-7-4-3-5-8-11/h3-5,7-10H,2,6,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTQZQJBOIBLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)
![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)